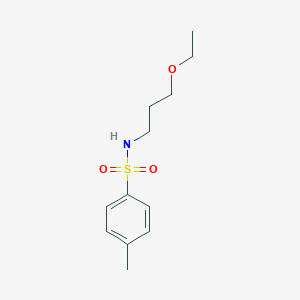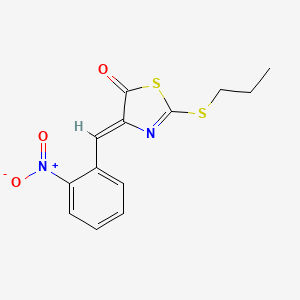![molecular formula C16H12BrF3N2O2S B4584255 3-bromo-4-methoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4584255.png)
3-bromo-4-methoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide
Übersicht
Beschreibung
The compound belongs to a class of organic molecules known for their diverse chemical and physical properties, which allow for extensive applications in chemical synthesis, material science, and potentially pharmacology.
Synthesis Analysis
Synthesis of similar compounds typically involves multiple steps, including the formation of carbonothioyl benzamide structures through reactions such as esterification, amidation, and Claisen type reactions. A practical method has been developed for synthesizing related compounds, showcasing the complexity and the intricacy of the chemical synthesis processes involved (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds within this class has been elucidated using techniques such as X-ray diffraction, showing detailed geometric parameters and crystallographic data. This provides insights into the compound's molecular geometry, essential for understanding its chemical reactivity and interactions (Polo et al., 2019).
Chemical Reactions and Properties
Compounds of this nature participate in a variety of chemical reactions, including tandem C–H alkylation and intermolecular amination, demonstrating their reactivity and potential utility in synthesizing complex molecules (Xu et al., 2021). Their chemical properties are influenced by substituents on the benzamide ring, affecting their reactivity and the types of reactions they can undergo.
Physical Properties Analysis
Physical properties such as crystal structure, melting points, and solubility are crucial for understanding the behavior of these compounds in different environments. Studies have shown that similar compounds crystallize in specific space groups with defined unit cell dimensions, providing insights into their stability and solubility characteristics (Suchetan et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, are defined by the molecular structure. For example, the presence of bromo and methoxy groups alongside the carbonothioyl and benzamide functionalities impacts the electron distribution, affecting reactivity and potential chemical transformations (Mussoi et al., 1996).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds similar to 3-bromo-4-methoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide have been synthesized and characterized through various spectroscopic techniques. For example, the synthesis and spectroscopic characterization, including IR, NMR, mass spectrometry, and crystal structure analysis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, were reported. These methodologies provide a foundation for understanding the structural and electronic properties of such compounds, essential for their application in chemical research and drug development (Saeed, Rashid, Bhatti, & Jones, 2010).
Chemical Reactions and Mechanisms
Research has also focused on the chemical reactions involving similar compounds, such as the reactions of brominated benzolactones/lactams with 4-methoxythiobenzamide and thiourea under basic conditions. These studies explore the mechanisms of Eschenmoser coupling reactions, ring transformations, and dimerizations, highlighting the chemical versatility and reactivity of these compounds. Such insights are valuable for synthetic chemistry and the development of new chemical entities (Kammel, Tarabová, Růžičková, & Hanusek, 2015).
Pharmacological Applications
Although the request specifically excludes information related to drug use, dosage, and side effects, it's noteworthy that structurally similar compounds have been explored for their pharmacological potentials, such as antimicrobial, antifungal, and anticancer activities. These applications are based on the unique chemical structures and reactivities of these compounds, indicating a broad area of research into their potential therapeutic uses. Research into compounds like thiophene-3-carboxamide derivatives shows their biological activities, which can inspire further studies into related compounds for potential medical applications (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Eigenschaften
IUPAC Name |
3-bromo-4-methoxy-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF3N2O2S/c1-24-13-7-6-9(8-11(13)17)14(23)22-15(25)21-12-5-3-2-4-10(12)16(18,19)20/h2-8H,1H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWNDZVGESJDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methoxy-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4584175.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4584186.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4584197.png)
![2-[(3-chloro-9H-carbazol-9-yl)methyl]phenyl benzoate](/img/structure/B4584204.png)

![4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4584208.png)
![2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4584214.png)

![2,5-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B4584233.png)
![4-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}morpholine](/img/structure/B4584239.png)
![2-{[3-(4-methoxyphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4584245.png)

